Ethyl 4,4-dimethyl-3-oxohexanoate
Overview
Description
Ethyl 4,4-dimethyl-3-oxohexanoate: is an organic compound with the molecular formula C10H18O3. It is an ester, specifically a derivative of hexanoic acid, and is characterized by the presence of a keto group at the third carbon and two methyl groups at the fourth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4,4-dimethyl-3-oxohexanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with isobutyraldehyde in the presence of a base, followed by acidification. The reaction proceeds via an aldol condensation mechanism, forming the desired ester after subsequent dehydration and esterification steps.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity, ensuring high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4-dimethyl-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4,4-dimethyl-3-oxohexanoic acid.
Reduction: Formation of 4,4-dimethyl-3-hydroxyhexanoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemistry: Ethyl 4,4-dimethyl-3-oxohexanoate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters and ketones. It helps in understanding the mechanisms of esterases and ketoreductases.
Medicine: this compound is investigated for its potential use in drug development. Its unique structure makes it a candidate for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its ester functionality contributes to the formation of pleasant aromas and tastes.
Mechanism of Action
The mechanism of action of ethyl 4,4-dimethyl-3-oxohexanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions are crucial in enzyme-catalyzed processes, where the compound acts as a substrate or inhibitor, affecting the activity of enzymes like esterases and ketoreductases.
Comparison with Similar Compounds
Ethyl 3-oxohexanoate: Similar structure but with the keto group at the third carbon.
Methyl 4,4-dimethyl-3-oxohexanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4,4-dimethyl-3-oxopentanoate: Similar structure but with one less carbon in the chain.
Uniqueness: this compound is unique due to the presence of two methyl groups at the fourth carbon, which influences its steric and electronic properties. This structural feature affects its reactivity and makes it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4,4-dimethyl-3-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-10(3,4)8(11)7-9(12)13-6-2/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXRANJTVIVOEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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